molecular formula C12H17N B3261441 3-(3-Methylphenyl)piperidine CAS No. 343856-70-2

3-(3-Methylphenyl)piperidine

Cat. No.: B3261441
CAS No.: 343856-70-2
M. Wt: 175.27 g/mol
InChI Key: OHFNOQQJKQDEOT-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylphenyl group at the 3-position. This structural motif confers unique physicochemical and pharmacological properties, making it a valuable scaffold in medicinal chemistry. The compound's synthesis often involves Grignard reagent reactions with carbonitrile precursors, as seen in the synthesis of related tetralyl-piperidine analogs .

Properties

IUPAC Name

3-(3-methylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFNOQQJKQDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperidine derivatives . Another method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic ring of the 3-methylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-Methylphenyl)piperidine has several scientific research applications, including:

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered ring) and pyrrolidine (5-membered ring) scaffolds exhibit distinct pharmacological profiles. For example:

  • Pyrrolidine-2,5-dione derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) show dual activity on serotonin transporters (SERT) and 5-HT1A receptors, but piperidine analogs demonstrate stronger 5-HT1A receptor affinity (Ki = 3.2 nM vs. serotonin’s 2.1 nM) .
  • 3-(3-Methylphenyl)piperidine derivatives, such as anticonvulsant compound XVIII (N-[(4-arylpiperazin-1-yl)alkyl]-3-(3-methylphenyl)-pyrrolidine-2,5-dione), show superior protection in maximal electroshock (MES) tests (ED₅₀ = 100 mg/kg in mice) compared to 3-phenyl analogs, highlighting the methyl group’s role in enhancing activity .

Substituent Position and Electronic Effects

  • 3-Methyl vs.
  • Chiral Centers : Introducing chirality at the 3- or 5-position of piperidine (e.g., in PCAF inhibitors) improves potency (KD values reduced from >200 nM to ~150 nM) .

Pharmacological Activity

  • Anticonvulsant Effects: 3-(3-Methylphenyl)-pyrrolidine-2,5-dione derivatives (e.g., XVIII) show oral efficacy in rat MES models (ED₅₀ = 30 mg/kg), outperforming non-methylated analogs .
  • Receptor Specificity : Piperidine derivatives like 3-[3-hydroxyphenyl]-N-(1-propyl)piperidine exhibit high sigma receptor affinity, whereas phencyclidine (PCP) analogs (e.g., TCP) bind preferentially to PCP receptors .

Table 2: Key Pharmacological Comparisons

Compound Class Biological Activity Potency/Selectivity Reference
3-(3-Methylphenyl)piperidines Anticonvulsant (MES) ED₅₀ = 30 mg/kg (rats)
Pyrrolidine-2,5-diones 5-HT1A/SERT dual activity Ki = 3.2 nM (5-HT1A)
(+)-[³H]-3-PPP Sigma receptor binding High affinity, autoradiographic localization in hippocampus

Physicochemical and Structural Considerations

  • Ring Strain : Compared to 3-(3-Methyloxetan-3-yl)piperidine, the absence of an oxetane ring reduces strain, possibly enhancing synthetic accessibility .

Biological Activity

3-(3-Methylphenyl)piperidine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₇N
  • CAS Number: 343856-70-2

The compound features a piperidine ring substituted with a 3-methylphenyl group, which influences its biological activity and pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of Amines: Utilizing diamine derivatives with sulfonium salts.
  • Suzuki–Miyaura Coupling: A widely used method for creating piperidine derivatives under mild conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Recent studies have demonstrated the compound's potential in cancer therapy. For example:

  • A study reported that piperidine derivatives showed promising anticancer activity, with some derivatives exhibiting better cytotoxicity than established drugs like bleomycin .
  • Another research highlighted its effectiveness against various cancer cell lines, including cervical and breast cancer, by inducing apoptosis through specific signaling pathways such as Akt inhibition .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It shows potential in inhibiting bacterial growth, making it a candidate for further exploration in antibiotic development.

The mechanism by which this compound exerts its biological effects involves:

  • Intercalation with DNA: Similar to other piperidine derivatives, it may bind to DNA, disrupting cellular processes essential for cancer cell proliferation.
  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Case Studies and Research Findings

StudyFocusFindings
Goel et al. (2022)Cancer TreatmentIdentified piperidine derivatives with anticancer activity across various cell lines.
Piwnica-Worms et al. (2021)CNS PharmacokineticsDeveloped radiolabeled piperidine analogs effective for treating brain metastases.
Arun et al. (2022)Breast CancerDemonstrated that certain piperidine derivatives inhibit growth in estrogen receptor-positive cells by affecting cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylphenyl)piperidine
Reactant of Route 2
3-(3-Methylphenyl)piperidine

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